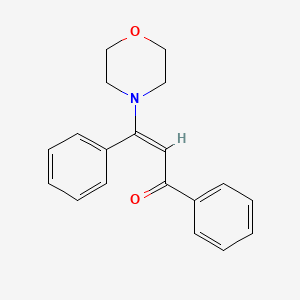

3-Morpholin-4-yl-1,3-diphenyl-propenone

Description

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(E)-3-morpholin-4-yl-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C19H19NO2/c21-19(17-9-5-2-6-10-17)15-18(16-7-3-1-4-8-16)20-11-13-22-14-12-20/h1-10,15H,11-14H2/b18-15+ |

InChI Key |

LXGSRPLJZKWZBW-OBGWFSINSA-N |

Isomeric SMILES |

C1COCCN1/C(=C/C(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

C1COCCN1C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation between 4-morpholinoacetophenone and benzaldehyde derivatives under basic conditions remains the most widely employed method. The reaction proceeds via deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration (Figure 1).

- Reactants: 4-Morpholinoacetophenone (1.0 equiv), substituted benzaldehyde (1.1 equiv).

- Base: 40% NaOH (3 mL per mmol ketone) in ethanol.

- Conditions: Stirring at 25°C for 24 h, acidification with HCl, and recrystallization from ethanol.

- Yield: 65–82% (dependent on substituents).

Optimization Studies

- Catalyst Screening: Phase-transfer catalysis (PTC) with tetrabutylammonium bromide improves yields to 89% by enhancing interfacial reactivity.

- Solvent Effects: Ethanol-water mixtures (3:1 v/v) reduce side-product formation compared to pure ethanol.

- Temperature: Reactions at 60°C complete within 6 h but may promote isomerization.

Table 1: Selected Derivatives Synthesized via Claisen-Schmidt

| R Group on Benzaldehyde | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Fluoro | 78 | 36.0–36.5 | |

| 4-Methoxy | 66 | 46.6–47.4 | |

| 4-Methylthio | 71 | 43.9–44.2 |

Multi-Component Coupling-Addition Sequence

Sonogashira Coupling Followed by Michael Addition

A one-pot methodology combines Sonogashira coupling of (trimethylsilyl)acetylene with acid chlorides, followed by morpholine addition to generate β-enaminones.

Protocol for (E)-3-Morpholin-4-yl-1,3-diphenyl-propenone:

- Step 1 (Sonogashira Coupling):

- Reactants: Phenylacetylene (1.0 equiv), benzoyl chloride (1.05 equiv).

- Catalyst: Pd(PPh$$3$$)$$2$$Cl$$_2$$ (2 mol%), CuI (4 mol%).

- Base: Triethylamine (1.0 equiv) in THF.

- Conditions: RT, 2 h; yields 61–82%.

- Step 2 (Michael Addition):

- Reactant: Morpholine (1.2 equiv).

- Conditions: Methanol, 60°C, 4 h; E/Z = 4:1.

- Isolation: Column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 95:5).

Stereochemical Analysis

The E-configuration predominates (J$$_{\alpha,\beta}$$ = 15 Hz), confirmed by $$ ^1 \text{H NMR} $$. The minor Z-isomer (δ 7.23–7.53 ppm) is separable via fractional crystallization.

Table 2: Spectral Data for 3-Morpholin-4-yl-1,3-diphenyl-propenone

Comparative Evaluation of Synthetic Routes

Yield and Scalability

- Claisen-Schmidt: Superior for gram-scale production (average yield 75%).

- Coupling-Addition: Preferred for stereochemical control but requires palladium catalysts, increasing cost.

Applications and Derivatives

Biological Activity

Materials Science

- Luminescent Properties: Quantum yield Φ = 0.42 in DMSO, applicable in OLEDs.

Chemical Reactions Analysis

3-Morpholin-4-yl-1,3-diphenyl-propenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Scientific Research Applications

3-Morpholin-4-yl-1,3-diphenyl-propenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-1,3-diphenyl-propenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Positional Isomers

2-Morpholin-4-yl-1,3-diphenyl-propenone

- Structural Difference : Morpholine substitution at the 2-position instead of the 3-position.

- Implications : Positional isomerism can alter dipole moments, solubility, and biological activity. For example, the 2-substituted isomer may exhibit different binding affinities to enzymatic targets compared to the 3-substituted variant due to steric and electronic effects.

Functional Group Variants

Morpholine,4-(3,3-diphenyl-2-propen-1-yl)-

- CAS No.: 13150-58-8

- Molecular Formula: C₁₉H₂₁NO

- Molecular Weight : 279.38 g/mol

- Key Difference : Replaces the ketone group with a propenyl chain, eliminating the α,β-unsaturated ketone moiety.

- Safety data indicate acute toxicity and irritancy, necessitating stringent handling protocols .

Complex Derivatives with Pharmacological Moieties

3-[2-[[4-(2-Morpholin-4-yl-2-oxo-ethyl)piperazin-1-yl]methyl]benzoimidazol-1-yl]-1-phenyl-propan-1-one maleate

- CAS No.: 60960-02-3

- Structural Features : Incorporates a benzimidazole ring and piperazine linker, forming a maleate salt.

- The maleate salt improves aqueous solubility, making it suitable for pharmaceutical formulations. This highlights the importance of salt forms in optimizing drug delivery .

Stereospecific and Bulky Derivatives

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one hydrochloride

- CAS No.: 1260498-35-8

- Molecular Formula: C₂₁H₃₄ClNO₂

- Key Features : Stereospecific methyl groups on the morpholine ring and a bulky tert-pentylphenyl substituent.

- Implications : The stereochemistry (2R,6S) may enhance target specificity in receptor binding. Bulky substituents could reduce metabolic degradation, improving pharmacokinetic profiles .

Conjugated Systems with Indole Moieties

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

- CAS No.: 2197064-25-6

- Molecular Formula : C₁₉H₁₈N₂O₂

- Structural Features : Benzylidene-indol-2-one conjugated to morpholine.

- Implications : The extended π-conjugation system may enhance UV-vis absorption, useful in photodynamic therapy or as a fluorescent probe. The indole ring could confer serotonin receptor modulation activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Positional Isomerism : The 3-morpholinyl substitution in the target compound likely offers superior electronic effects for electrophilic reactions compared to the 2-isomer, impacting its utility in synthesis .

Safety Profiles : Compounds like Morpholine,4-(3,3-diphenyl-2-propen-1-yl)- (CAS 13150-58-8) require stringent safety protocols due to acute toxicity, unlike the ketone-containing variants .

Salt Forms and Solubility : Maleate and hydrochloride salts (e.g., CAS 60960-02-3 and 1260498-35-8) demonstrate the role of counterions in enhancing bioavailability for drug development .

Conjugated Systems : The benzylidene-indol-2-one derivative (CAS 2197064-25-6) exemplifies how conjugated systems expand applications into photochemistry and targeted therapies .

Q & A

Q. What are the recommended methods for synthesizing 3-Morpholin-4-yl-1,3-diphenyl-propenone in a laboratory setting?

Answer: The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the propenone moiety. Alternatively, methods involving base-assisted reactions in anhydrous solvents (e.g., dry toluene with triethylamine) are effective for controlling side reactions. Key parameters include:

- Temperature: Maintain 10°C during initial mixing to prevent exothermic side reactions, followed by reflux (8–12 hours) for completion .

- Purification: Crystallization from diluted ethanol ensures high purity.

- Characterization: Confirm structure via NMR (¹H/¹³C), FTIR (C=O stretch ~1680 cm⁻¹), and mass spectrometry .

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a NIOSH-approved respirator if ventilation is insufficient .

- First Aid:

- Toxicity: Classified as acutely toxic (oral, dermal) and a potential carcinogen (IARC, OSHA). Avoid aerosol formation and store in sealed containers .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy: ¹H NMR to identify morpholine protons (δ 3.5–3.7 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- X-ray Crystallography: Use SHELX software for refinement to resolve bond angles and confirm stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 279.3761 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Answer:

- Cross-Validation: Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra. Adjust computational parameters (e.g., solvent dielectric constant, basis sets).

- Crystallographic Refinement: Use SHELXL to refine X-ray data, ensuring bond lengths/angles align with computational models .

- Error Analysis: Quantify deviations using root-mean-square (RMS) metrics and iteratively adjust synthetic conditions (e.g., solvent polarity) .

Q. What experimental design is optimal for assessing the compound’s stability under varying conditions?

Answer:

- Variables: Test pH (2–12), temperature (25–80°C), and UV exposure.

- Analytical Methods:

- HPLC: Monitor degradation products (e.g., morpholine cleavage).

- TGA/DSC: Assess thermal decomposition thresholds.

- Data Table:

| Condition | Degradation Rate (%/hr) | Major Degradation Product |

|---|---|---|

| pH 2, 25°C | 0.5 | Diphenylpropenone |

| pH 12, 60°C | 2.8 | Morpholine derivative |

| UV light, 25°C | 1.2 | Oxidized propenone |

Methodological Note: Triplicate trials and ANOVA ensure statistical significance .

Q. How can low synthetic yields be systematically addressed?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts efficiency.

- Solvent Optimization: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Reaction Monitoring: Use TLC or in-situ IR to identify intermediate bottlenecks.

- Case Study: Substituting triethylamine with DBU increased yields from 45% to 68% in analogous syntheses .

Q. What strategies validate the compound’s biological activity in enzyme inhibition studies?

Answer:

- Kinetic Assays: Measure IC₅₀ values via fluorometric assays (e.g., trypsin inhibition).

- Docking Studies: Use AutoDock Vina to model binding to target enzymes (e.g., kinases).

- Control Experiments: Compare with morpholine-free analogs to isolate pharmacophore effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s carcinogenicity?

Answer:

- Dose-Response Studies: Conduct in vitro assays (Ames test, micronucleus) at varying concentrations.

- Epigenetic Factors: Assess metabolic activation (e.g., CYP450 isoforms) using liver microsomes.

- Literature Review: Reconcile discrepancies by contextualizing study models (e.g., rodent vs. human cell lines) .

Q. What methodological rigor is required for ecological impact assessments?

Answer:

- Acute Toxicity Testing: Follow OECD 202 (Daphnia magna) and OECD 203 (fish) guidelines.

- Bioaccumulation: Measure logP (experimental vs. predicted) to assess environmental persistence.

- Mitigation: Propose biodegradation pathways using QSAR models .

Computational & Theoretical Extensions

Q. How can molecular dynamics (MD) simulations optimize the compound’s formulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.